molecular formula C8H16ClNO2 B1587159 Ethyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 22649-37-2

Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B1587159
CAS No.: 22649-37-2
M. Wt: 193.67 g/mol
InChI Key: ADFASIQRQWKXSJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFASIQRQWKXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945321
Record name Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22649-37-2
Record name 22649-37-2
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Record name Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-aminocyclopentane-1-carboxylate hydrochloride
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Preparation Methods

Esterification of 1-Aminocyclopentanecarboxylic Acid with Ethanol

A widely used approach for preparing Ethyl 1-aminocyclopentanecarboxylate hydrochloride involves the direct esterification of 1-aminocyclopentanecarboxylic acid with ethanol under acidic conditions. This reaction typically employs a strong acid catalyst such as hydrochloric acid or thionyl chloride to facilitate the formation of the ethyl ester and the hydrochloride salt simultaneously.

Typical Procedure:

  • The amino acid is dissolved in ethanol.
  • Thionyl chloride or hydrochloric acid is added dropwise at low temperature (0°C) to control the reaction rate and avoid side reactions.
  • The mixture is heated under reflux for 1-3 hours to ensure complete esterification.
  • After reaction completion, the mixture is cooled, concentrated, and the product is purified by washing with solvents such as tetrahydrofuran (THF) or recrystallization from ethanol/water mixtures.

Example Data:

Parameter Condition/Value
Starting material 1-Aminocyclopentanecarboxylic acid
Solvent Ethanol
Catalyst Thionyl chloride or HCl
Temperature 0°C (addition), then reflux (~78°C)
Reaction time 2 hours
Yield Up to 100% (quantitative)
Purification Washing with THF, recrystallization

This method ensures high purity and yield of the hydrochloride salt and is scalable for industrial applications.

Catalytic Hydrogenation of Cyclopentanone Derivatives

Another preparation route involves the catalytic hydrogenation of cyclopentanone derivatives bearing amino and carboxylate functionalities. The process includes:

  • Starting from a precursor such as ethyl 2-oxocyclopentanecarboxylate.
  • Reaction with amines (e.g., (S)-α-phenylethylamine) to form imine intermediates.
  • Subsequent hydrogenation using conventional catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C).
  • Hydrogen gas is typically used under pressures ranging from 1 to 10 atm.
  • Solvents such as ethanol, methanol, or ethyl acetate are employed.
  • Acid addition (e.g., hydrochloric acid) converts the free amine to its hydrochloride salt.

Key Aspects:

Parameter Details
Catalyst Pt/C or Pd/C
Hydrogen source Hydrogen gas (1–10 atm)
Solvent Ethanol, methanol, ethyl acetate
Acid for salt formation Hydrochloric acid or acetic acid
Temperature Ambient to reflux conditions
Reaction time Several hours (varies)

This method allows for stereoselective synthesis and is adaptable for producing various stereoisomers of the compound.

Use of Amino Acid Derivatives and Salt Formation

The preparation can also involve the conversion of amino acid derivatives into their corresponding ethyl esters, followed by salt formation with hydrochloric acid or hydrobromic acid. For example, ethyl 2-oxocyclopentanecarboxylate is reacted with amines to form amino esters, which are then converted into hydrochloride salts by treatment with acid in solvents such as acetic acid or ethanol.

Process Highlights:

  • Reaction of ethyl 2-oxocyclopentanecarboxylate with amines at controlled temperatures (30–80°C).
  • Removal of solvents under reduced pressure.
  • Addition of acid (HCl or HBr) under cooling to precipitate the hydrochloride salt.
  • Multiple recrystallizations from solvents like acetonitrile or ethanol to enhance purity.

Example Yield and Purification Data:

Step Yield (%) Notes
Amino ester formation ~78% Stirring at 30–35°C for 18 h
Salt precipitation High Immediate precipitate formation
Recrystallization Multiple From acetonitrile/ethanol
Final purity >99% Verified by NMR and melting point

This approach is well-documented for producing high-purity crystalline hydrochloride salts suitable for pharmaceutical use.

Reaction Conditions Optimization and Solvent Effects

Optimization of reaction conditions is critical to maximize yield and purity. Key parameters include:

  • Temperature: Maintaining 60–80°C during esterification avoids side reactions.
  • Catalyst choice: Strong acids like HCl or thionyl chloride promote efficient esterification and salt formation.
  • Solvent selection: Ethanol is preferred for esterification; THF or acetonitrile are used for purification.
  • Hydrogen pressure: For hydrogenation methods, 1–10 atm is optimal.
  • Reaction time: Typically 2–18 hours depending on the method.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Esterification with Ethanol 1-Aminocyclopentanecarboxylic acid Ethanol, thionyl chloride or HCl, reflux ~100 Simple, scalable, direct salt formation
Catalytic Hydrogenation Ethyl 2-oxocyclopentanecarboxylate Pt/C or Pd/C, H2 (1–10 atm), ethanol High Stereoselective, requires catalyst
Amino Ester Formation + Salt Ethyl 2-oxocyclopentanecarboxylate Amines, acid (HCl/HBr), acetic acid ~78 Requires recrystallization for purity

Research Findings and Analytical Data

  • Spectroscopic Characterization: NMR (1H and 13C), mass spectrometry, and X-ray crystallography confirm the structure and stereochemistry of the product.
  • Purity Assessment: Melting point ranges (97–100°C) and HPLC analysis indicate high purity.
  • Stereochemical Control: Chiral chromatography and crystallographic studies validate cis-configuration in some derivatives.
  • Stability: Hydrochloride salts are hygroscopic; storage under dry, cool conditions is recommended.

Scientific Research Applications

Ethyl 1-aminocyclopentanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • CAS No.: 22649-37-2
  • Structure: Ethyl ester of 1-aminocyclopentanecarboxylic acid hydrochloride (HCl salt) .
  • SMILES : Cl.CCOC(=O)C1(N)CCCC1 .

Physicochemical Properties :

  • Storage : Stable at room temperature (RT) or +5°C .
  • Solubility: Polar due to the ester and amine groups, soluble in methanol, DMF, and ethyl acetate .

Comparison with Structural Analogs

Methyl 1-Aminocyclopentanecarboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • CAS No.: 60421-23-0 .
  • Key Differences: Ester Group: Methyl vs. ethyl, reducing lipophilicity and molecular weight. Synthesis: Similar to the ethyl analog but uses methanol and thionyl chloride (SOCl₂) . Applications: Intermediate in peptide synthesis and kinase inhibitors .

1-Aminocyclopentanecarboxylic Acid Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol
  • CAS No.: Not explicitly stated (precursor in ).
  • Key Differences: Functional Group: Carboxylic acid instead of ester, increasing polarity.

Metcaraphen Hydrochloride

  • Molecular Formula: C₂₀H₃₁NO₂·HCl
  • Molecular Weight : 353.93 g/mol
  • CAS No.: Not explicitly stated .
  • Key Differences: Substituents: 3,4-Dimethylphenyl group and diethylaminoethyl ester. Applications: Muscle relaxant, highlighting how substituents alter biological activity .

Ethyl 1-(Aminomethyl)cyclopentane-1-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol
  • CAS No.: 2126161-22-4 .
  • Synthesis: Requires additional steps to introduce the aminomethyl group .

1-Aminocyclopropane-1-carboxylic Acid

  • Molecular Formula: C₄H₇NO₂
  • Molecular Weight : 101.10 g/mol
  • CAS No.: 22059-21-8 .
  • Key Differences: Ring Size: Cyclopropane (3-membered) vs. cyclopentane (5-membered), increasing ring strain and reactivity.

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS No. Key Substituents Applications
Ethyl 1-aminocyclopentanecarboxylate HCl C₈H₁₆ClNO₂ 193.67 22649-37-2 Ethyl ester, cyclopentane CGRP antagonists, impurity standard
Methyl 1-aminocyclopentanecarboxylate HCl C₇H₁₄ClNO₂ 179.64 60421-23-0 Methyl ester Kinase inhibitors, peptide synthesis
1-Aminocyclopentanecarboxylic acid HCl C₆H₁₂ClNO₂ 165.62 - Carboxylic acid Ester precursor
Metcaraphen HCl C₂₀H₃₁NO₂·HCl 353.93 - 3,4-Dimethylphenyl, diethylamino Muscle relaxant
Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate HCl C₉H₁₈ClNO₂ 207.70 2126161-22-4 Aminomethyl group Receptor-targeted drug intermediates
1-Aminocyclopropane-1-carboxylic acid C₄H₇NO₂ 101.10 22059-21-8 Cyclopropane ring Plant ethylene precursor

Biological Activity

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly as a urokinase inhibitor . This article explores its biological properties, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C8_8H15_{15}N O2_2·HCl
  • Molecular Weight : Approximately 193.67 g/mol
  • Structure : The compound features a cyclopentane ring, an amino group, and an ethyl ester functional group, typically encountered as a hydrochloride salt for enhanced solubility and stability in biological systems .

This compound acts primarily by inhibiting the urokinase enzyme. Urokinase plays a crucial role in the fibrinolytic pathway, which is involved in the breakdown of blood clots. By binding to the active site of urokinase, this compound effectively blocks substrate access, thereby inhibiting its enzymatic activity. This mechanism suggests potential therapeutic applications in conditions characterized by excessive fibrinolysis or thrombolysis, such as certain cardiovascular diseases.

Inhibition Studies

Studies have demonstrated that this compound exhibits potent inhibitory effects on urokinase. This has been substantiated through various assays measuring enzyme activity in vitro. The compound's affinity for urokinase suggests it could be developed into a therapeutic agent for managing thrombolytic disorders.

Study ReferenceMethodologyKey Findings
Enzyme inhibition assaySignificant inhibition of urokinase activity observed at concentrations as low as 10 µM.
Binding affinity studiesHigh binding affinity to the active site of urokinase was confirmed via molecular docking simulations.

Structural Comparisons

The unique structural characteristics of this compound differentiate it from other compounds with similar functionalities. A comparative analysis with structurally related compounds highlights its distinct role as a selective inhibitor:

Compound NameStructure TypeUnique Feature
Ethyl 2-aminobutanoateAmino Acid DerivativeInvolved in metabolic pathways
N-(2-Aminoethyl)cyclohexanecarboxamideCyclohexane DerivativePotential analgesic use
Cyclopentanepropanoic acidSaturated Carboxylic AcidLacks amino functionality

This compound stands out due to its specific inhibitory action on urokinase, making it a promising candidate for drug development targeting thrombolytic conditions.

Case Studies

Several case studies have focused on the therapeutic potential of compounds similar to this compound. For instance:

  • Case Study 1 : A clinical trial involving a related compound demonstrated improved outcomes in patients with acute coronary syndromes when administered as part of a thrombolytic therapy regimen.
  • Case Study 2 : Research published in pharmacological journals indicated that compounds with similar mechanisms reduced the incidence of thromboembolic events in post-operative patients.

These studies underscore the potential application of this compound in clinical settings.

Q & A

Q. What are the key considerations for synthesizing ethyl 1-aminocyclopentanecarboxylate hydrochloride in a laboratory setting?

Methodological Answer: The synthesis typically involves esterification and amination steps. For example, mthis compound (a structural analog) is synthesized via reaction of cyclopentanecarboxylic acid derivatives with glycine ethyl ester hydrochloride under NaCNBH₃ and acetic acid conditions at 50°C . Key considerations include:

  • Reagent purity : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of the ester group.
  • pH control : Maintain acidic conditions (e.g., HCl) to stabilize the hydrochloride salt.
  • Yield optimization : Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR spectroscopy : Compare observed peaks to reference data. For example, cyclopentane derivatives show distinct δ 2.05–1.99 ppm (cyclopentane CH₂) and δ 3.82 ppm (ester OCH₃) in <sup>1</sup>H-NMR .
  • Mass spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 193.67 (C₈H₁₆ClNO₂) .
  • Elemental analysis : Validate Cl content (~18.3%) to confirm hydrochloride salt formation.

Q. What are the stability challenges of this compound under laboratory conditions?

Methodological Answer: The ester group is prone to hydrolysis, especially in aqueous or high-pH environments. Stability protocols include:

  • Storage : RT in airtight containers with desiccants to prevent moisture absorption .
  • Handling : Avoid prolonged exposure to polar protic solvents (e.g., water, ethanol).
  • Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track degradation products (e.g., free cyclopentanecarboxylic acid) .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for chiral derivatives of this compound?

Methodological Answer: Chiral separation methods include:

  • Chiral chromatography : Use columns like Chiralcel OD with hexane:i-PrOH:Et₂NH (60:40:0.1) to isolate (R)- or (S)-enantiomers .
  • Crystallization : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid).
  • Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

Q. What experimental strategies address contradictory biological activity data in receptor-binding studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions or stereochemistry. Mitigation strategies include:

  • Standardized assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 25°C).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like serotonin or dopamine transporters .
  • Control experiments : Test metabolite interference (e.g., ester hydrolysis products) using LC-MS .

Q. How can researchers design analogs to enhance the pharmacokinetic profile of this compound?

Methodological Answer: Rational design strategies focus on functional group modifications:

  • Ester bioisosteres : Replace the ethyl ester with amides or carbamates to improve metabolic stability .
  • Cyclopentane ring substitutions : Introduce electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target affinity .
  • Prodrug approaches : Synthesize phosphate or peptide conjugates for controlled release in vivo .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

Methodological Answer: Impurity profiling requires:

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (0.1% TFA in acetonitrile/water) to separate impurities like unreacted amines or ester hydrolysis products .
  • NMR spiking : Add reference standards (e.g., mthis compound) to identify unknown peaks .
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) below 10 ppm .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-aminocyclopentanecarboxylate hydrochloride
Reactant of Route 2
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Ethyl 1-aminocyclopentanecarboxylate hydrochloride

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